Delta vs. Mu Opioid Receptor Selectivity of (2R,3S)-β-MePhe⁴-DPDPE Compared to Other β-Methylphenylalanine Stereoisomers in the Same Peptide Scaffold
When the (2R,3S)-β-methylphenylalanine residue replaces Phe⁴ in the cyclic δ-opioid-selective enkephalin analogue DPDPE (Tyr-c[D-Pen²,D-Pen⁵]enkephalin), the resulting peptide analogue [(2R,3S)-β-MePhe⁴]DPDPE exhibits very weak potency and virtually no δ vs. μ receptor selectivity (4.4-fold) in mouse vas deferens (MVD, δ-receptor) vs. guinea pig ileum (GPI, μ-receptor) bioassays [1]. In striking contrast, the (2S,3S)-β-MePhe⁴-containing analogue [(2S,3S)-β-MePhe⁴]DPDPE is 1800-fold selective in radioreceptor binding assays and 8800-fold selective in the MVD/GPI bioassay, representing a >400-fold difference in selectivity ratio attributable solely to stereochemical configuration [1]. The (2R,3S) isomer therefore occupies an extreme position within the stereochemical activity landscape: it yields a virtually non-selective peptide, while the (2S,3S) isomer produces one of the most δ-selective enkephalin analogues known [1].
| Evidence Dimension | δ vs. μ opioid receptor selectivity ratio in functional bioassays (MVD/GPI) |
|---|---|
| Target Compound Data | [(2R,3S)-β-MePhe⁴]DPDPE: 4.4-fold selectivity (essentially non-selective); very weak potency |
| Comparator Or Baseline | [(2S,3S)-β-MePhe⁴]DPDPE: 1800-fold selective in binding, 8800-fold selective in MVD/GPI bioassay; [(2S,3S)-β-Me-p-NO₂Phe⁴]DPDPE: more potent than DPDPE, 8800-fold selective; DPDPE (parent peptide) serves as baseline |
| Quantified Difference | >400-fold difference in selectivity ratio between (2R,3S) and (2S,3S) isomers; (2R,3S) analogue shows loss of receptor discrimination |
| Conditions | Radioreceptor binding assays in rat brain homogenate ([³H]CTOP for μ-receptor, [³H]DPDPE for δ-receptor); bioassay with electrically stimulated mouse vas deferens (MVD, δ-receptor) and guinea pig ileum (GPI, μ-receptor) |
Why This Matters
This head-to-head comparison establishes that the (2R,3S) isomer yields a pharmacologically unique outcome—loss of receptor selectivity—making it indispensable as a stereochemical negative control in opioid receptor studies, and procurement of the correct isomer is critical for experimental reproducibility.
- [1] Hruby, V.J., Toth, G., Gehrig, C.A., Kao, L.F., Knapp, R., Lui, G.K., Yamamura, H.I., Kramer, T.H., Davis, P., Burks, T.F. (1991). Topographically designed analogues of [D-Pen²,D-Pen⁵]enkephalin. Journal of Medicinal Chemistry, 34(6), 1823–1830. PMID: 1648137. View Source
